molecular formula C12H16Br2N2O B13730061 Acetanilide, 4'-(bis(2-bromoethyl)amino)- CAS No. 2045-17-2

Acetanilide, 4'-(bis(2-bromoethyl)amino)-

Cat. No.: B13730061
CAS No.: 2045-17-2
M. Wt: 364.08 g/mol
InChI Key: HDIDAFMIJYIOOS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetanilide, 4’-(bis(2-bromoethyl)amino)- typically involves the reaction of acetanilide with 2-bromoethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetanilide, 4’-(bis(2-bromoethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different functional groups replacing the bromoethyl groups .

Scientific Research Applications

Acetanilide, 4’-(bis(2-bromoethyl)amino)- has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetanilide, 4’-(bis(2-bromoethyl)amino)- involves its interaction with specific molecular targets and pathways. The bromoethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: A simpler analog without the bromoethyl groups, used as an analgesic and antipyretic.

    N-Phenylacetamide: Another analog with different substituents on the nitrogen atom.

    4-Acetamidobenzenesulfonyl Chloride: A related compound used in the synthesis of sulfa drugs.

Uniqueness

Acetanilide, 4’-(bis(2-bromoethyl)amino)- is unique due to the presence of the bromoethyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

2045-17-2

Molecular Formula

C12H16Br2N2O

Molecular Weight

364.08 g/mol

IUPAC Name

N-[4-[bis(2-bromoethyl)amino]phenyl]acetamide

InChI

InChI=1S/C12H16Br2N2O/c1-10(17)15-11-2-4-12(5-3-11)16(8-6-13)9-7-14/h2-5H,6-9H2,1H3,(H,15,17)

InChI Key

HDIDAFMIJYIOOS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N(CCBr)CCBr

Origin of Product

United States

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